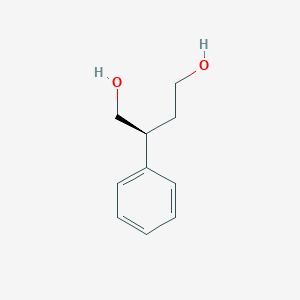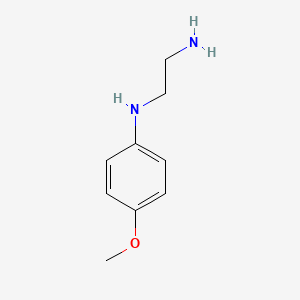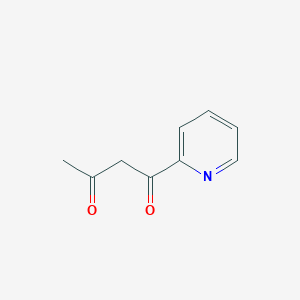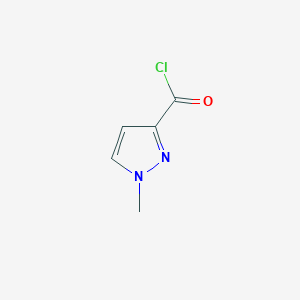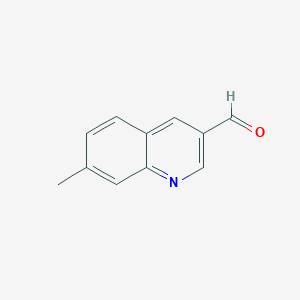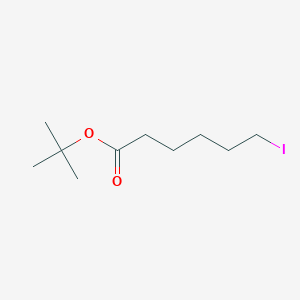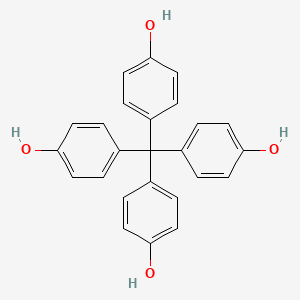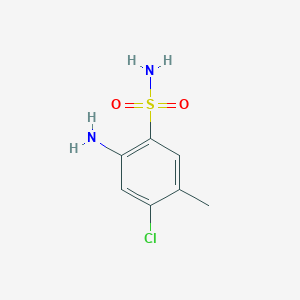
2-Amino-6-Nitrobenzoxazol
Übersicht
Beschreibung
Synthesis Analysis
Various synthetic strategies have been explored for benzoxazole derivatives, including those using 2-aminophenol as a precursor. These methodologies involve reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different conditions and catalysts . The synthesis of benzoxazoles has seen significant advancements in recent years, enabling the preparation of diverse derivatives.
Molecular Structure Analysis
The molecular structure of 2-Amino-6-nitrobenzoxazole consists of a bicyclic planar moiety. It serves as a starting material for various mechanistic approaches in drug discovery. The compound exhibits a high potential for functionalization, leading to diverse biological activities such as anti-microbial, anti-fungal, anti-cancer, and anti-inflammatory effects .
Chemical Reactions Analysis
2-Amino-6-nitrobenzoxazole has been involved in various chemical reactions, including nucleophilic aromatic substitutions and other synthetic pathways. These reactions allow for the modification of its structure and the exploration of its pharmacological properties .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Behandlung neurodegenerativer Erkrankungen
2-Amino-6-Nitrobenzoxazol-Derivate wurden als Inhibitoren der Acetylcholinesterase (AChE) bewertet, einem wichtigen Ziel für die Behandlung neurodegenerativer Erkrankungen wie Alzheimer. Diese Verbindungen haben eine Hemmung der AChE mit IC50-Werten im nanomolaren bis mikromolaren Bereich gezeigt, was auf potenzielle therapeutische Anwendungen hindeutet .
Antifungal-Aktivität
Benzoxazol-Derivate, einschließlich derer, die mit this compound verwandt sind, wurden für ihre antifungalen Eigenschaften konzipiert und synthetisiert. Einige Derivate haben eine starke Aktivität gegen Pilzarten wie Aspergillus niger und Candida albicans gezeigt, was auf ihre Verwendung bei der Entwicklung von Antimykotika hindeutet .
Synthese von Nitrobenzazolen
Die Verbindung war an der Synthese verschiedener Nitrobenzazole beteiligt. Ein ursprüngliches Verfahren umfasst die Bildung von C-(2,4,6-Trinitrophenyl)-N-R-Azomethinen mit anschließender regiospezifischer Substitution der Nitrogruppe, was bei der Herstellung neuer Verbindungen mit potenziellen Anwendungen in verschiedenen Bereichen nützlich sein könnte .
Safety and Hazards
Zukünftige Richtungen
Research on 2-Amino-6-nitrobenzoxazole should continue to explore its potential applications, optimize synthetic routes, and investigate its interactions with biological targets. Additionally, efforts to enhance its pharmacological properties and develop derivatives with improved efficacy are crucial .
Wirkmechanismus
Target of Action
The primary target of 2-Amino-6-nitrobenzoxazole is Acetylcholinesterase (AChE) . AChE is an important enzyme in the nervous system, responsible for the breakdown of acetylcholine, a key neurotransmitter. Inhibition of AChE leads to an increase in acetylcholine concentration, affecting neuronal signaling .
Mode of Action
2-Amino-6-nitrobenzoxazole-derived compounds interact with AChE, inhibiting its activity . The inhibition occurs in the nanomolar to micromolar range . The mode of enzyme inhibition is mixed type and reversible . The interaction between the compound and AChE is stabilized by hydrogen bonding and π – π interactions .
Biochemical Pathways
The inhibition of AChE by 2-Amino-6-nitrobenzoxazole impacts the cholinergic neurotransmission pathway. Under normal conditions, AChE breaks down acetylcholine into choline and acetic acid, terminating the signal transmission. When AChE is inhibited, acetylcholine accumulates, leading to prolonged signal transmission .
Result of Action
The result of 2-Amino-6-nitrobenzoxazole’s action is the inhibition of AChE, leading to an increase in acetylcholine concentration. This can have a significant impact on neuronal signaling, potentially alleviating symptoms of neurodegenerative disorders .
Biochemische Analyse
Biochemical Properties
2-Amino-6-nitrobenzoxazole has been evaluated as an inhibitor of acetylcholinesterase (AChE), an enzyme that plays a crucial role in neurodegenerative disorders . The compound interacts with AChE, inhibiting its activity in the nanomolar to micromolar range . This interaction is significant as it suggests a potential role for 2-Amino-6-nitrobenzoxazole in the treatment of conditions like Alzheimer’s disease .
Cellular Effects
AChE is involved in the termination of cholinergic neurotransmission, thus, inhibiting AChE could impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-Amino-6-nitrobenzoxazole involves its interaction with AChE. It exerts its effects at the molecular level by inhibiting AChE, thereby potentially altering neurotransmission .
Eigenschaften
IUPAC Name |
6-nitro-1,3-benzoxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7/h1-3H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYVXILHAMUPRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70482475 | |
| Record name | 2-amino-6-nitrobenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70482475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6458-17-9 | |
| Record name | 2-amino-6-nitrobenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70482475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



